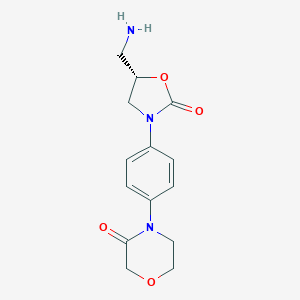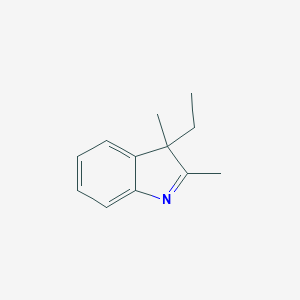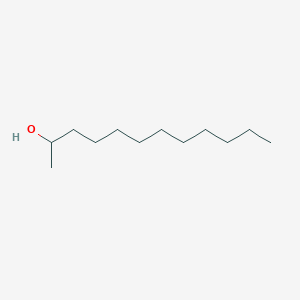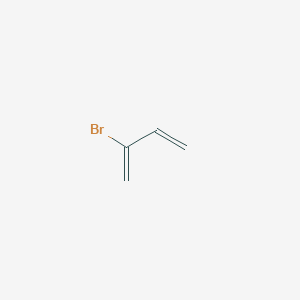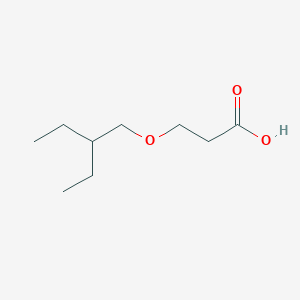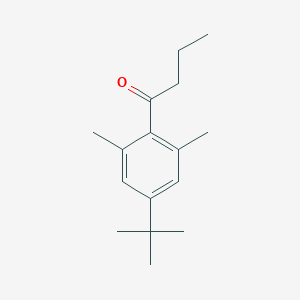
BW 755C
概要
作用機序
BW 755Cは、5-リポキシゲナーゼとシクロオキシゲナーゼ酵素の活性を阻害することでその効果を発揮します。これらの酵素は、アラキドン酸の代謝に関与し、炎症の媒介物質であるロイコトリエンとプロスタグランジンを産生します。 This compoundはこれらの経路を阻害することにより、これらの炎症性媒介物質の産生を抑制し、炎症を軽減します。 .
類似の化合物との比較
類似の化合物
インドメタシン: シクロオキシゲナーゼを選択的に阻害する非ステロイド系抗炎症薬。
ジルートン: 喘息の治療に使用される選択的5-リポキシゲナーゼ阻害剤。
ジクロフェナク: シクロオキシゲナーゼを阻害する別の非ステロイド系抗炎症薬。
This compoundの独自性
This compoundは、5-リポキシゲナーゼ経路とシクロオキシゲナーゼ経路の両方を二重に阻害する点がユニークです。一方、他の多くの抗炎症薬はこれらの経路のいずれか一方のみを選択的に阻害します。 この二重阻害により、this compoundはロイコトリエンとプロスタグランジンの両方の産生を効果的に抑制することができ、より包括的な抗炎症剤となる可能性があります。 .
生化学分析
Biochemical Properties
BW 755C inhibits 5-LO, COX-1, and COX-2 . It may also inhibit other LO pathways in vivo . Through these actions, this compound plays a role in biochemical reactions by interacting with these enzymes and proteins, diminishing inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an inhibitor of the 5-LO and COX pathways . By inhibiting these pathways, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes in the 5-LO and COX pathways . This leads to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that it can improve wound healing in scald burn injuries .
Dosage Effects in Animal Models
In animal models, specifically pigs, the systemic administration of this compound (10 mg/kg/die) has been shown to improve wound healing in scald burn injuries .
Metabolic Pathways
This compound is involved in the metabolic pathways of the 5-LO and COX enzymes . It may also interact with other enzymes or cofactors in these pathways .
準備方法
合成経路と反応条件
BW 755Cの合成には、3-(トリフルオロメチル)ベンズアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを生成することが含まれます。 この中間体はその後、環化されてピラゾリン環を形成し、続いて還元されて最終生成物が得られます。 .
工業生産方法
合成には通常、縮合反応、環化反応、還元反応などの標準的な有機合成技術が用いられ、工業生産にスケールアップすることができます。 .
化学反応の分析
反応の種類
BW 755Cは、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは酸化されてさまざまな酸化生成物を形成することができます。
還元: この化合物は還元されてさまざまな還元種を形成することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に用いられます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成することができ、還元はthis compoundのさまざまな還元型を生成することができます。 .
科学研究への応用
化学: リポキシゲナーゼとシクロオキシゲナーゼ経路の阻害を研究するためのツールとして使用されます。
生物学: 炎症過程や細胞シグナル伝達経路への影響について調査されています。
医学: 喘息や関節炎などの炎症性疾患や症状の治療における潜在的な治療用途について探求されています。
科学的研究の応用
Chemistry: Used as a tool to study the inhibition of lipoxygenase and cyclooxygenase pathways.
Biology: Investigated for its effects on inflammatory processes and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and arthritis.
Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceuticals
類似化合物との比較
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug that selectively inhibits cyclooxygenase.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Diclofenac: Another nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase
Uniqueness of BW 755C
This compound is unique in that it is a dual inhibitor of both 5-lipoxygenase and cyclooxygenase pathways, whereas many other anti-inflammatory drugs selectively inhibit only one of these pathways. This dual inhibition allows this compound to effectively reduce the production of both leukotrienes and prostaglandins, making it a potentially more comprehensive anti-inflammatory agent .
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-40-6 | |
| Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
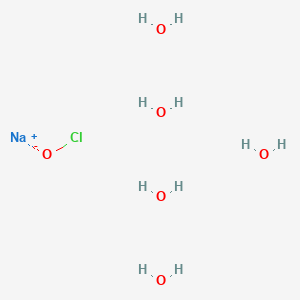
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
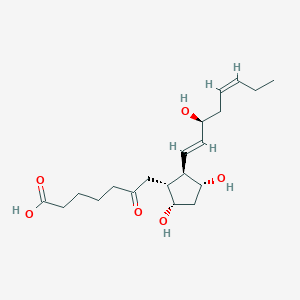
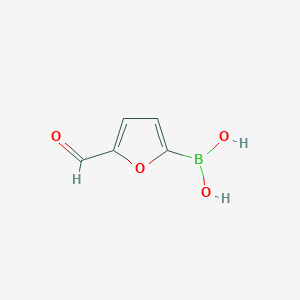

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
